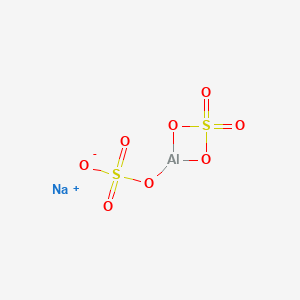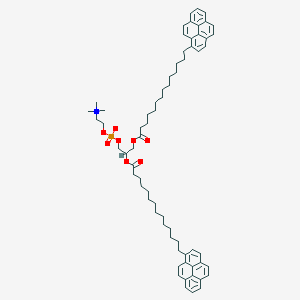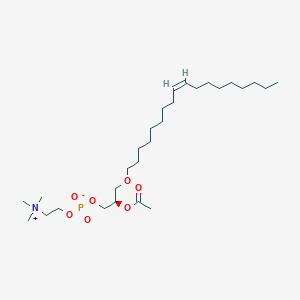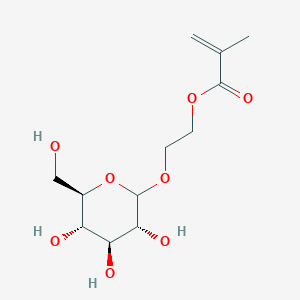
2-Methacryloxyethyl D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various 2-deoxy-α-D-glucopyranosides is described using glycosylation reactions with alcoholic nucleophiles and a catalytic amount of trityl tetrakis(pentafluorophenyl)borate . This method could potentially be adapted for the synthesis of 2-Methacryloxyethyl D-glucopyranoside by choosing an appropriate alcoholic nucleophile with a methacryloxyethyl group.
Molecular Structure Analysis
While the molecular structure of 2-Methacryloxyethyl D-glucopyranoside is not directly discussed, the papers provide information on the structure of related compounds. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-d-glucopyranose involves several steps that preserve the glucopyranose structure while introducing functional groups . The molecular structure of 2-Methacryloxyethyl D-glucopyranoside would similarly maintain the glucopyranose ring with a methacryloxyethyl group attached.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-Methacryloxyethyl D-glucopyranoside. However, they do discuss reactions of similar glucopyranosides, such as the conversion of methyl 2-acetamido-2-deoxy-5,6-O-isopropylidene-β-d-glucofuranoside into various derivatives . These reactions often involve selective protection and deprotection steps, which are likely relevant to the chemical manipulation of 2-Methacryloxyethyl D-glucopyranoside.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methacryloxyethyl D-glucopyranoside are not detailed in the provided papers. However, the synthesis of stereospecifically labeled glucopyranosides and their NMR studies suggest that similar analytical techniques could be used to study the physical and chemical properties of 2-Methacryloxyethyl D-glucopyranoside, including its conformational preferences and reactivity.
Aplicaciones Científicas De Investigación
Glycopolymer-Functionalized Silver Nanoclusters
2-Methacryloxyethyl D-glucopyranoside derivatives have been utilized in the synthesis of glycopolymer-functionalized silver nanoclusters. These nanoclusters demonstrate potential in cancer imaging and targeted cancer therapy due to their efficient binding ability and inhibitory effects on cancer cells (Lu et al., 2014).
Polymer Synthesis and Characterization
The compound plays a role in the synthesis and characterization of polymethacrylates bearing β-D-glucopyranoside residues. This process involves glycosylation reactions and polymerization, contributing to advancements in polymer chemistry (Ambrosi et al., 2002).
Optimization of Diblock Glycopolymers for Nucleic Acid Delivery
Research has explored the use of 2-Methacryloxyethyl D-glucopyranoside in optimizing diblock glycopolymers for effective nucleic acid delivery. This has implications in gene therapy and can enhance the delivery and toxicity profiles of polyplexes in cancer treatment (Li et al., 2013).
Glycopolymer Stability and siRNA Delivery
Studies have also investigated the role of derivatives of 2-Methacryloxyethyl D-glucopyranoside in forming glycopolymers that stabilize polyplexes and enhance the delivery of siRNA in medical treatments, particularly for conditions like glioblastoma (Smith et al., 2011).
Novel Glycopolymers Based on Ethyl α-Hydroxymethylacrylate
Research has led to the synthesis of novel glycopolymers based on ethyl α-hydroxymethylacrylate using 2-Methacryloxyethyl D-glucopyranoside derivatives. These advancements in glycopolymer chemistry have potential applications in biotechnology and materials science (Cuervo-Rodríguez et al., 2007).
Polymerization via Aqueous Reversible Addition-Fragmentation Chain Transfer
The compound is instrumental in the direct polymerization of sugar monomers via reversible addition-fragmentation chain transfer (RAFT) polymerization. This has significant implications in polymer science, enabling the creation of well-defined polymers without protecting group chemistry (Lowe et al., 2003).
Safety And Hazards
Direcciones Futuras
While specific future directions for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, related compounds such as Methyl α-D-glucopyranoside and its derivatives have been used to develop antibacterial and antifungal drugs . This suggests potential future directions in therapeutic and drug development purposes .
Propiedades
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQRLZZWFINMDP-BGNLRFAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927559 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methacryloxyethyl D-glucopyranoside | |
CAS RN |
132153-84-5 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

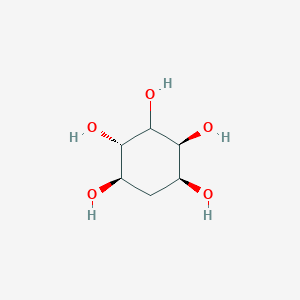
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
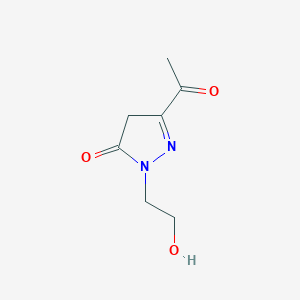




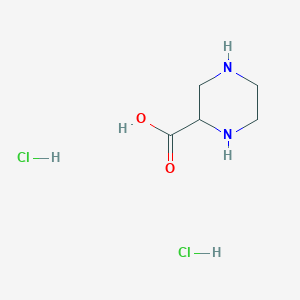
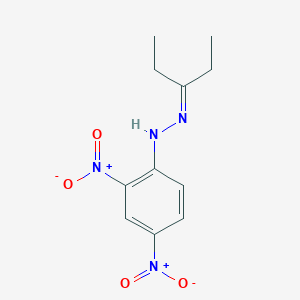
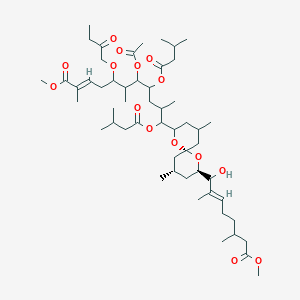
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
